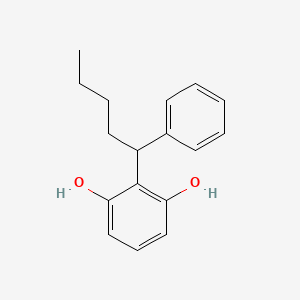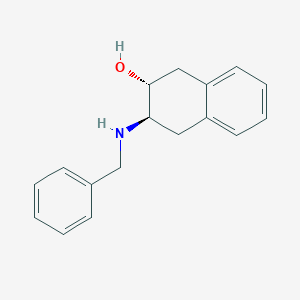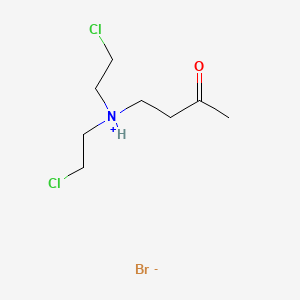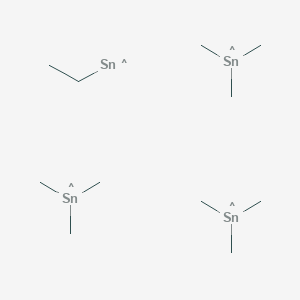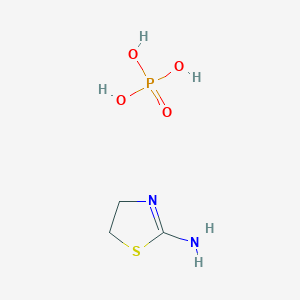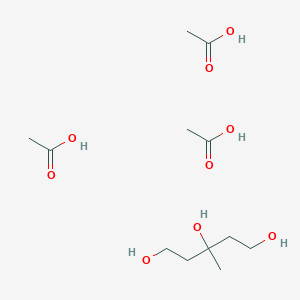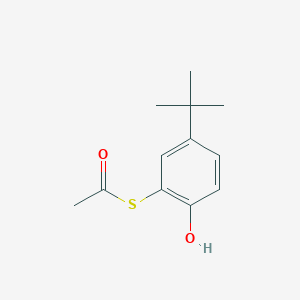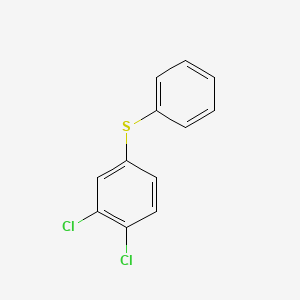![molecular formula C13H15ClN4O2S B14485915 2,2'-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) CAS No. 66104-45-8](/img/structure/B14485915.png)
2,2'-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) is a complex organic compound that features a thiazole ring, a diazenyl group, and a phenyl ring substituted with a chloro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Diazotization and Coupling: The thiazole derivative is then subjected to diazotization using sodium nitrite and hydrochloric acid, followed by coupling with a phenylamine derivative to form the diazenyl group.
Substitution Reaction: The final step involves the substitution of the phenyl ring with a chloro group using chlorinating agents such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethan-1-ol groups, forming aldehydes or carboxylic acids.
Reduction: Reduction of the diazenyl group can lead to the formation of amines.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
2,2’-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,2’-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The diazenyl group can participate in redox reactions, while the thiazole ring may interact with nucleic acids or proteins.
類似化合物との比較
Similar Compounds
2,2’-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(propan-1-ol): Similar structure but with propan-1-ol groups instead of ethan-1-ol.
2,2’-({3-Bromo-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol): Similar structure but with a bromo group instead of a chloro group.
Uniqueness
The unique combination of the thiazole ring, diazenyl group, and chloro-substituted phenyl ring in 2,2’-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
66104-45-8 |
|---|---|
分子式 |
C13H15ClN4O2S |
分子量 |
326.80 g/mol |
IUPAC名 |
2-[3-chloro-N-(2-hydroxyethyl)-4-(1,3-thiazol-2-yldiazenyl)anilino]ethanol |
InChI |
InChI=1S/C13H15ClN4O2S/c14-11-9-10(18(4-6-19)5-7-20)1-2-12(11)16-17-13-15-3-8-21-13/h1-3,8-9,19-20H,4-7H2 |
InChIキー |
VTZLCIBUWKKYFL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N(CCO)CCO)Cl)N=NC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



